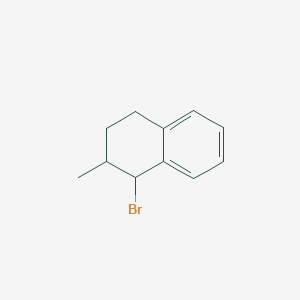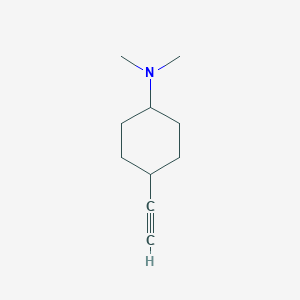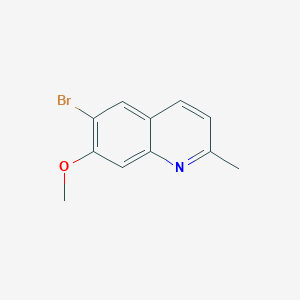
6-Bromo-7-methoxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-methoxy-2-methylquinoline is a quinoline derivative, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the bromination of 7-methoxy-2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include azidoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-methoxy-2-methylquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromo-7-methoxy-2-methylquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways . The compound may also interfere with DNA replication and protein synthesis, contributing to its anticancer and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-2-methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-methylquinoline: Lacks the methoxy group, affecting its solubility and binding properties.
6-Bromo-7-methoxyquinoline: Lacks the methyl group, influencing its steric interactions and overall activity.
Uniqueness: 6-Bromo-7-methoxy-2-methylquinoline is unique due to the combined presence of bromine, methoxy, and methyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H10BrNO |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
6-bromo-7-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-8-5-9(12)11(14-2)6-10(8)13-7/h3-6H,1-2H3 |
InChI-Schlüssel |
OBSATYMYQWXUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



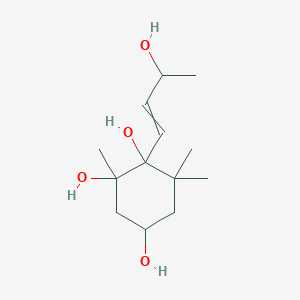
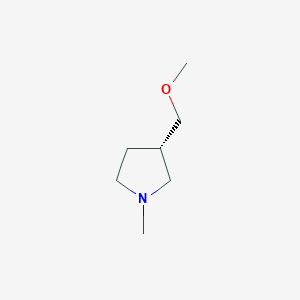
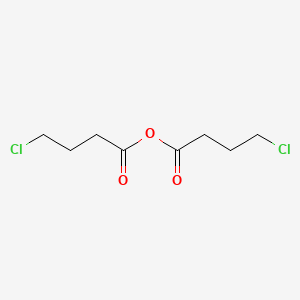
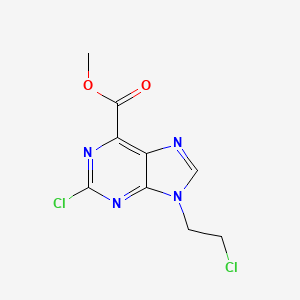
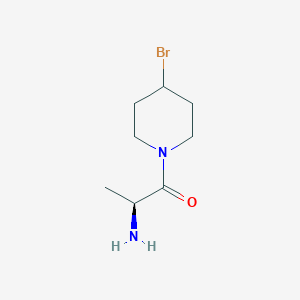

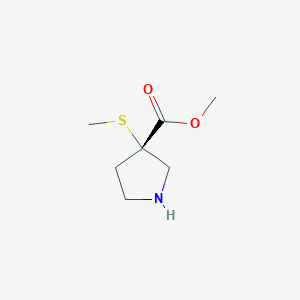
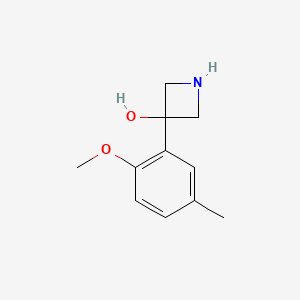
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)
![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
